molecular formula C11H14BrN B13453344 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B13453344
M. Wt: 240.14 g/mol
InChI Key: HPWHOHYRPSSAGU-UHFFFAOYSA-N
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Description

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 4th position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the bromination of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline using bromine or a bromine-containing reagent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors can enhance the reaction rate and yield, making the process more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4,4-dimethyl-1,2,3,4-tetrahydroquinoline.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline.

    Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydroquinoline ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1,2,3,4-tetrahydroquinoline: Lacks the two methyl groups at the 4th position.

    4,4-Dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the bromine atom at the 5th position.

    6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Has the bromine atom at the 6th position instead of the 5th.

Uniqueness

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of the bromine atom and the two methyl groups, which can influence its chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and exhibit distinct biological properties compared to its similar compounds.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

5-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline

InChI

InChI=1S/C11H14BrN/c1-11(2)6-7-13-9-5-3-4-8(12)10(9)11/h3-5,13H,6-7H2,1-2H3

InChI Key

HPWHOHYRPSSAGU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC2=C1C(=CC=C2)Br)C

Origin of Product

United States

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